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Compound of Interest

Compound Name: Methyl(oxolan-2-ylmethyl)amine

Cat. No.: B1294518

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound Methyl(oxolan-2-ylmethyl)amine. Due to the limited availability of direct
experimental spectra in public databases, this document presents a predictive analysis based
on the known spectroscopic behavior of its constituent functional groups: the oxolane
(tetrahydrofuran) ring and the N-methylaminomethyl group. This guide also outlines detailed
experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data for this and structurally similar compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Methyl(oxolan-2-
ylmethyl)amine. These predictions are derived from established principles of NMR, IR, and
MS, and by analogy with structurally related compounds.

Table 1: Predicted *"H NMR Spectroscopic Data
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e Predicted Chemical Predicted Predicted Coupling
Shift (6, ppm) Multiplicity Constant (J, Hz)

N-H 1.0-25 Broad Singlet (br s)

N-CHs 23-25 Singlet (s)

-CH2-N 25-28 Multiplet (m)

-CH-O 3.9-4.2 Multiplet (m)

-O-CHz- 3.6-3.9 Multiplet (m)

Ring -CH2- 15-2.0 Multiplet (m)

Ring -CH2- 18-2.2 Multiplet (m)

Predicted solvent: CDCIs. Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00
ppm.

. i 13
Carbon Atom Predicted Chemical Shift (6, ppm)
N-CHs 35-40
-CH2-N 55 - 60
-CH-O 75 -80
-O-CHz2- 67-72
Ring -CH2- 25-30
Ring -CHa- 28-33

Predicted solvent: CDCIs. Chemical shifts are referenced to the solvent peak (CDCls at 77.16
ppm).

Table 3: Predicted Infrared (IR) Absorption Bands
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Functional Group

Predicted Absorption
Range (cm™?)

Intensity

N-H Stretch (Secondary

Amine) 3300 - 3500 Weak to Medium, Broad
C-H Stretch (Aliphatic) 2850 - 3000 Medium to Strong

N-H Bend 1550 - 1650 Medium

C-O-C Stretch (Ether) 1050 - 1150 Strong

C-N Stretch (Aliphatic Amine) 1020 - 1250 Medium

Sample state: Neat liquid film.

Table 4: Predicted Mass Spectrometry (MS)

Fragmentation

m/z Proposed Fragment lon Notes

115 [CeH13NO] e Molecular lon (M*e)

114 [M-H]* Loss of a hydrogen atom

100 [M-CHs]* Loss of a methyl radical
Alpha-cleavage, loss of

85 [CsHeO]*
CH2NHCHs
Fragmentation of the

71 [CaH70O]" )
tetrahydrofuran ring
Alpha-cleavage, loss of the

44 [CH3NHCHz]*

tetrahydrofuryl radical

lonization method: Electron lonization (EIl) at 70 eV.

Experimental Protocols
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The following are detailed methodologies for the key experiments required to obtain the
spectroscopic data for Methyl(oxolan-2-ylmethyl)amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra to elucidate the chemical
structure.

Methodology:

e Sample Preparation: Dissolve approximately 5-10 mg of Methyl(oxolan-2-ylmethyl)amine
in 0.6-0.7 mL of deuterated chloroform (CDCIs). Add a small amount of tetramethylsilane
(TMS) as an internal standard (0.03% v/v).

 Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm
broadband probe.

e 1H NMR Acquisition:
o Tune and match the probe for the *H frequency.

o Acquire a one-dimensional *H NMR spectrum using a standard pulse sequence (e.g.,
zg30).

o Set the spectral width to cover the range of -2 to 12 ppm.
o Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

o Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise
ratio.

e 13C NMR Acquisition:
o Tune and match the probe for the 3C frequency.

o Acquire a one-dimensional proton-decoupled 2C NMR spectrum using a standard pulse
sequence (e.g., zgpg30).
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o Set the spectral width to cover the range of 0 to 200 ppm.

o Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

o Acquire a larger number of scans (typically 1024 or more) due to the lower natural
abundance of 13C.

» Data Processing:

o

Apply Fourier transformation to the acquired free induction decays (FIDs).

[¢]

Phase correct the spectra.

[¢]

Calibrate the *H spectrum to the TMS signal at 0.00 ppm and the 3C spectrum to the
CDCls solvent peak at 77.16 ppm.

[¢]

Integrate the peaks in the *H spectrum and pick the peaks in both spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:

o Sample Preparation: As Methyl(oxolan-2-ylmethyl)amine is a liquid, a thin film can be
prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or
sodium chloride (NaCl) salt plates.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition:

[¢]

Record a background spectrum of the clean salt plates.

[¢]

Place the prepared sample in the spectrometer's sample holder.

[e]

Acquire the sample spectrum over the range of 4000 to 400 cm™1.

o

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
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» Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o ldentify and label the major absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via
a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, dissolve the
sample in a volatile solvent like dichloromethane or methanol.

 Instrumentation: Utilize a mass spectrometer capable of electron ionization (El), such as a
quadrupole or time-of-flight (TOF) analyzer.

o Data Acquisition:
o Use a standard electron ionization energy of 70 eV.[1]

o Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 30 to 200
amu.

o Data Analysis:

o Identify the molecular ion peak (M*¢), which corresponds to the molecular weight of the
compound.

o Analyze the fragmentation pattern to identify characteristic fragment ions.

o Propose fragmentation pathways consistent with the observed peaks. The presence of an
odd number of nitrogen atoms will result in an odd-numbered molecular weight, according
to the nitrogen rule.[2]
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Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small
organic molecule like Methyl(oxolan-2-yImethyl)amine.
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A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1294518?utm_src=pdf-body
https://www.benchchem.com/product/b1294518?utm_src=pdf-body-img
https://www.benchchem.com/product/b1294518?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

e 1. Electron lonization - Creative Proteomics [creative-proteomics.com]
e 2. chem.libretexts.org [chem.libretexts.org]

« To cite this document: BenchChem. [Spectroscopic Profile of Methyl(oxolan-2-
ylmethyl)amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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